Isoproterenol Sulfate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPTVCVZLUXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976254 | |
| Record name | Isoproterenol sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-56-4, 299-95-6 | |
| Record name | Isoproterenol sulfate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoproterenol sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprenaline sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoprenalinsulfat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoproterenol is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of catechol, which is then subjected to a series of reactions to introduce the isopropylamine group. The key steps include:
Nitration: Catechol is nitrated to form 3,4-dinitrocatechol.
Reduction: The dinitro compound is reduced to 3,4-diaminocatechol.
Alkylation: The diamino compound is alkylated with isopropyl bromide to introduce the isopropylamine group.
Oxidation: The resulting compound is oxidized to form isoproterenol.
Industrial Production Methods
Industrial production of isoproterenol involves the use of pressurized metered dose inhalers (MDIs). The active ingredient, isoproterenol sulfate, is suspended in an inert propellant. The manufacturing process includes:
Particle Size Analysis: Ensuring the drug particles are of optimal size for pulmonary delivery.
Filling: The suspension is filled into pressurized containers using single or two-stage filling methods.
Quality Control: Rigorous testing for uniformity of valve delivery, particle size, and pressure
Chemical Reactions Analysis
Types of Reactions
Isoproterenol undergoes several types of chemical reactions, including:
Oxidation: Isoproterenol can be oxidized to form 3-O-methylisoproterenol.
Methylation: The compound undergoes methylation by catechol-O-methyltransferase (COMT) to form 3-O-methylisoproterenol.
Conjugation: Isoproterenol is conjugated with sulfate to form sulfate conjugates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Methylation: Catechol-O-methyltransferase (COMT) is the enzyme responsible for methylation.
Conjugation: Sulfate conjugation occurs in the presence of sulfotransferase enzymes.
Major Products
3-O-Methylisoproterenol: Formed through methylation.
Sulfate Conjugates: Formed through conjugation with sulfate.
Scientific Research Applications
Approved Indications
Isoproterenol sulfate is primarily indicated for:
- Heart Block : Used to manage mild or transient episodes of heart block that do not require electrical pacing.
- Cardiac Arrest : Administered in cases of cardiac arrest due to heart block until more definitive treatments can be applied.
- Bradycardia : Effective in treating bradycardia, especially when immediate intervention is necessary.
Off-Label Uses
In addition to its approved indications, this compound is utilized for several off-label conditions:
- Bronchospasm During Anesthesia : It is used to alleviate bronchospasm in patients undergoing anesthesia.
- Cardiogenic and Hypovolemic Shock : As an adjunct therapy to fluid resuscitation in managing shock states.
- Torsades de Pointes : Employed in the management of this specific type of ventricular tachycardia.
- Provocation Tests : Used during electrophysiological studies to induce arrhythmias in patients with a history of arrhythmogenic right ventricular cardiomyopathy or to provoke syncope during tilt table testing.
Pharmacological Mechanism
Isoproterenol functions by activating beta-1 and beta-2 adrenergic receptors, leading to increased heart rate (chronotropic effect) and enhanced myocardial contractility (inotropic effect). This mechanism makes it particularly useful in emergency situations where rapid cardiovascular support is needed .
Recent Research Findings
Recent studies have focused on the dose-response relationship and receptor sensitivity associated with this compound. A notable study examined the chronotropic effects of intravenous isoproterenol in healthy adults, revealing significant intersubject variability in receptor sensitivity. This variability may have implications for understanding abnormal receptor sensitivity in conditions like asthma and hyperkinetic heart syndrome .
Table 1: Summary of Clinical Applications
| Application | Indication Type | Description |
|---|---|---|
| Heart Block | Approved | Management of transient heart block without pacing |
| Cardiac Arrest | Approved | Emergency treatment until definitive measures are taken |
| Bradycardia | Approved | Treatment for low heart rate |
| Bronchospasm | Off-label | Alleviation during anesthesia |
| Cardiogenic Shock | Off-label | Adjunctive therapy for fluid resuscitation |
| Torsades de Pointes | Off-label | Management of specific ventricular arrhythmias |
| Electrophysiological Studies | Off-label | Induction of arrhythmias for diagnostic purposes |
Case Studies and Clinical Insights
A review of clinical applications has highlighted the effectiveness of this compound in various settings:
- In emergency departments, it has been successfully used to stabilize patients experiencing severe bradycardia or cardiac arrest due to heart block.
- Research indicates that while effective, careful monitoring is essential due to potential side effects like tachycardia or arrhythmias, particularly when used at higher doses .
Mechanism of Action
Isoproterenol exerts its effects by stimulating beta-adrenergic receptors. It activates both beta-1 and beta-2 adrenergic receptors, leading to:
Increased Heart Rate: Activation of beta-1 receptors increases heart rate and the force of heart contractions.
Bronchial Dilation: Activation of beta-2 receptors causes relaxation of bronchial smooth muscles, leading to bronchodilation.
Vasodilation: Isoproterenol causes vasodilation, which can lower blood pressure
Comparison with Similar Compounds
Table 1: In Vitro Bronchodilatory and Cardiac Effects
Key Findings :
- This compound is the most potent bronchodilator in vitro, outperforming epinephrine, terbutaline, and orciprenaline in relaxing pilocarpine-induced tracheal contractions in guinea pigs and rabbits .
Table 2: Clinical Comparison with Atropine Sulfate in Chronic Bronchitis
| Parameter | Isoproterenol Hydrochloride | Atropine Sulfate | Placebo |
|---|---|---|---|
| FEV₁ Improvement (%) | 20–25 | 18–22 | <5 |
| Side Effects | Palpitations | Urinary retention | None |
Key Findings :
- In a double-blind crossover trial, both isoproterenol and atropine sulfate showed equivalent bronchodilatory efficacy in chronic bronchitis patients, with significant improvements in forced expiratory volume (FEV₁) and airway conductance compared to placebo .
- However, isoproterenol was associated with palpitations, while atropine caused urinary retention, reflecting their distinct receptor targets (β-adrenergic vs. muscarinic) .
Pharmacokinetic and Metabolic Profiles
Table 3: Stereoselective Sulfation Efficiency (Vmax/Km Ratio)
| Tissue | (+)-Isomer Efficiency | (-)-Isomer Efficiency | Ratio (+/-) |
|---|---|---|---|
| Liver (PST-M) | 5.0 | 1.0 | 5:1 |
| Jejunum (PST-M) | 6.1 | 1.0 | 6.1:1 |
| Platelets (PST-M) | 5.7 | 1.0 | 5.7:1 |
Key Findings :
- Isoproterenol’s inactive (+)-isomer is sulfated 5–6 times faster than the active (-)-isomer across tissues, reducing the bioavailability of the active form .
- In contrast, terbutaline sulfate and metaproterenol sulfate (other β₂-selective agonists) exhibit less stereoselective metabolism, favoring longer durations of action .
Formulations and Regulatory Status
This compound is available as inhalation aerosols, intravenous solutions, and compounding powders . Comparatively, terbutaline sulfate and metaproterenol sulfate are formulated as dry powder inhalers and nebulizer solutions, emphasizing their β₂-selectivity and reduced cardiac side effects .
Biological Activity
Isoproterenol sulfate, a non-selective beta-adrenergic agonist, is primarily utilized for its bronchodilator effects and its ability to manage cardiac conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.
Isoproterenol acts by stimulating both beta-1 and beta-2 adrenergic receptors. The binding to these receptors activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in various physiological effects:
- Beta-1 Receptors : Increased heart rate (positive chronotropic effect), enhanced myocardial contractility (positive inotropic effect), and improved conduction through the atrioventricular node.
- Beta-2 Receptors : Bronchodilation, vasodilation, and inhibition of inflammatory mediator release from mast cells.
Therapeutic Applications
This compound is indicated for several conditions:
- Cardiac Disorders : It is used in treating heart block and Adams-Stokes attacks by improving cardiac output and heart rate.
- Respiratory Conditions : It serves as a bronchodilator in acute asthma exacerbations and chronic obstructive pulmonary disease (COPD).
Efficacy in Asthma Management
A study assessed the efficacy of continuous inhalation treatment with this compound compared to salbutamol in children experiencing severe asthma exacerbations. Results indicated that isoproterenol led to a significant reduction in the modified pulmonary index score (MPIS) at 3 hours post-treatment, demonstrating its effectiveness in acute settings .
| Treatment | MPIS Change at 3 Hours | Adverse Events (%) |
|---|---|---|
| Isoproterenol (ICIT) | -2.88 ± 2.52 | 2.4 |
| Salbutamol (SAL) | -0.88 ± 2.26 | 26.8 |
Cardioprotective Effects
Research has shown that isoproterenol can induce myocardial injury through increased oxidative stress and apoptosis. However, studies have explored potential protective agents against this damage. For instance, sulforaphane was found to mitigate isoproterenol-induced myocardial injury by enhancing endogenous antioxidant activity .
Apoptosis Enhancement
In vitro studies using human embryonic kidney (HEK) cells demonstrated that isoproterenol enhances tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. Co-treatment with isoproterenol and TRAIL resulted in a significant increase in cell death compared to either agent alone .
Case Studies
- Low-Dose Isoproterenol for Ventricular Arrhythmia : A clinical study reported that low-dose intravenous isoproterenol effectively suppressed electrical storms in patients with ventricular arrhythmias, showcasing its potential role in acute cardiac management .
- Comparative Study with Terbutaline : A double-blind study comparing terbutaline sulfate with this compound found that while both medications provided similar peak effects on pulmonary function, terbutaline had a more sustained action over time .
Q & A
Q. What is the molecular mechanism of Isoproterenol Sulfate in activating adrenergic receptors, and how should researchers validate receptor specificity in experimental designs?
this compound non-selectively agonizes β1- and β2-adrenergic receptors, increasing intracellular cAMP via Gs protein-coupled signaling. To validate receptor specificity:
- Use selective antagonists (e.g., atenolol for β1, ICI-118,551 for β2) in parallel experiments.
- Quantify cAMP levels or downstream markers (e.g., phosphorylated PKA substrates) in receptor-knockout models.
- Perform competitive binding assays with radiolabeled ligands to confirm affinity ratios .
Table 1: Key Receptor Targets and Functional Assays
| Receptor Subtype | Primary Tissue | Functional Assay | Common Antagonists |
|---|---|---|---|
| β1-Adrenergic | Cardiac | cAMP ELISA | Atenolol |
| β2-Adrenergic | Pulmonary | Calcium imaging | ICI-118,551 |
Q. What are the recommended in vitro models for studying this compound’s effects on cardiac hypertrophy?
- Primary cardiomyocytes : Isolated from rodents, ideal for acute dose-response studies (1–100 µM). Monitor hypertrophy markers (e.g., ANP, BNP) via qPCR.
- H9c2 cell line : Rat cardiomyoblasts; suitable for chronic exposure (48–72 hours). Assess cell size via microscopy and protein/DNA ratio.
- Human iPSC-derived cardiomyocytes : For translational relevance. Use impedance-based assays to track contractility changes .
Q. How should researchers address variability in this compound’s solubility and stability across experimental conditions?
- Solubility : Prepare fresh solutions in deoxygenated PBS (pH 7.4) to prevent oxidation. Vortex for 5 min and filter (0.22 µm) before use.
- Stability : Store aliquots at -80°C, shielded from light. Validate potency via HPLC every 3 months.
- Negative controls : Include vehicle (e.g., PBS) and inactive isomers (e.g., D-isoproterenol) to rule out solvent artifacts .
Advanced Research Questions
Q. How can conflicting data on this compound’s pro-apoptotic vs. pro-survival effects in different cell types be systematically resolved?
- Hypothesis-driven approach : Test if outcomes depend on cell type-specific receptor density (e.g., β1 dominance in cardiomyocytes vs. β2 in bronchial cells).
- Dose stratification : Compare low (1–10 µM, physiological) vs. high (50–100 µM, pathological) doses.
- Time-course analysis : Monitor early (1–6 hr) vs. late (24–72 hr) effects on apoptosis markers (e.g., caspase-3, Bcl-2/Bax ratio).
- Pathway inhibition : Use PKA inhibitors (e.g., H-89) to isolate cAMP-dependent mechanisms .
Q. What methodological safeguards are critical when designing in vivo studies using this compound to induce heart failure models?
- Dosing regimen : Subcutaneous administration (5–30 mg/kg/day) for 7–14 days in rodents. Adjust for strain-specific sensitivity (e.g., C57BL/6 vs. Sprague-Dawley).
- Endpoint validation : Echocardiography for ejection fraction, histology for fibrosis (Masson’s trichrome), and biomarkers (e.g., troponin-I).
- Sham controls : Include vehicle-infused cohorts to distinguish drug effects from surgical stress.
- Blinding : Randomize treatment groups and blind analysts to reduce bias .
Q. How can researchers leverage multi-omics approaches to elucidate off-target effects of this compound in non-cardiac tissues?
- Transcriptomics : RNA-seq of liver/kidney tissues post-treatment to identify dysregulated pathways (e.g., gluconeogenesis, ion transport).
- Metabolomics : LC-MS profiling to detect shifts in ATP/ADP ratios or lipid peroxidation byproducts.
- Proteomics : Phosphoproteomics to map kinase activation cascades beyond PKA (e.g., MAPK, CaMKII).
- Integration : Use bioinformatics tools (e.g., IPA, GSEA) to cross-reference datasets and prioritize mechanistic validation .
Data Contradiction and Reproducibility
Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacological activity?
- Supplier audits : Certify purity (>98%) via COA and request third-party LC-MS validation.
- In-house QC : Re-test each batch using a standardized cAMP accumulation assay in HEK-β2 cells.
- Inter-lab calibration : Share reference samples with collaborating labs to harmonize protocols .
Q. Why do studies report divergent EC50 values for this compound in cAMP assays, and how can this be addressed?
- Source of variability : Cell passage number, serum concentration, and assay temperature (25°C vs. 37°C).
- Standardization : Pre-equilibrate cells at 37°C for 1 hr pre-treatment. Use serum-free media during assays.
- Normalization : Express cAMP levels as fold-change over baseline (untreated controls) rather than absolute values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
